CYP 2D6 Inhibition Liability: 5,6,7,8-Tetrahydro-1,6-naphthyridine Core vs. Tetrahydroisoquinoline Core
In a medicinal chemistry campaign to optimize CXCR4 antagonists, replacing the tetrahydroisoquinoline core with a 5,6,7,8-tetrahydro-1,6-naphthyridine core resulted in a substantial reduction in CYP 2D6 enzyme inhibition [1]. This class-level modification was a key driver for selecting the naphthyridine scaffold to mitigate potential drug-drug interaction risks.
| Evidence Dimension | CYP 2D6 enzyme inhibition |
|---|---|
| Target Compound Data | Not available for 3-chloro derivative specifically; applies to the 5,6,7,8-tetrahydro-1,6-naphthyridine core |
| Comparator Or Baseline | Tetrahydroisoquinoline core (TIQ15 series) |
| Quantified Difference | Greatly reduced inhibition (qualitative, no exact fold-change provided in source) |
| Conditions | Biochemical assay for CYP 2D6 inhibition |
Why This Matters
Reduced CYP 2D6 inhibition is a critical drug-like property for avoiding metabolic liabilities and drug-drug interactions, making the naphthyridine core preferable over the tetrahydroisoquinoline core in lead optimization.
- [1] Jecs, E.; Tahirovic, Y. A.; Wilson, R. J.; et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J. Med. Chem. 2022, 65, 1503-1523. View Source
